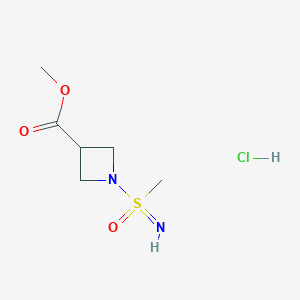
Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 . It is also known as "methyl 3-azetidinecarboxylate hydrochloride" . This compound is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 151.59 . and a boiling point of 187°C to 192°C . It is soluble in water .Aplicaciones Científicas De Investigación
Prodrug Development and Enhancements
One notable application is in the development of prodrugs, such as strategies for designing 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) to treat HIV infection. These strategies aim to overcome AZT's limitations by improving anti-HIV activity, enhancing blood-brain barrier penetration, and modifying pharmacokinetic properties. The ester conjugates, including cyclic 5'-O-carboxylic acids and amino acids derivatives, are highlighted for their potential to be converted to AZT or its monophosphate, thereby prolonging its duration of action and decreasing toxicity (Parang, Wiebe, & Knaus, 2000).
Synthesis of Azetidine Derivatives
The synthesis of azetidine derivatives is another crucial area of research. Studies have described the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, serving as tools for studying peptide activity. Such endeavors enhance our understanding of the influence of conformation on peptide activity, illustrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).
Investigating Hydrolytic Degradation
Research on the hydrolytic degradation of chemicals, such as the herbicide azimsulfuron, involves Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride. These studies are crucial for understanding the environmental impact of such compounds, focusing on the formation of metabolites under different pH conditions and their identification through advanced analytical techniques (Boschin et al., 2007).
Safety and Hazards
“Methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to be stored under inert gas and away from moisture .
Propiedades
IUPAC Name |
methyl 1-(methylsulfonimidoyl)azetidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)5-3-8(4-5)12(2,7)10;/h5,7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXZRNTNJOZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=N)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)
![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)



![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)



![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)
![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)
